Icmt-IN-9

Description

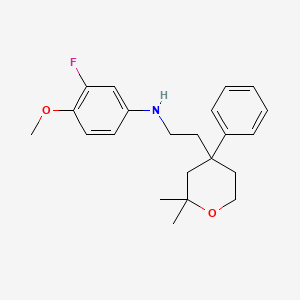

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28FNO2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-5-4-6-8-17)11-13-24-18-9-10-20(25-3)19(23)15-18/h4-10,15,24H,11-14,16H2,1-3H3 |

InChI Key |

PXRYUCCEFJZXKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)F)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins, which include the Ras family of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern cell growth, proliferation, and survival. The methylation of CaaX proteins by Icmt is the final step in a three-part process called prenylation, which facilitates their localization to the cell membrane, a prerequisite for their function. Given the frequent mutation and activation of Ras proteins in human cancers, Icmt has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Icmt inhibitors in cancer cells, with a focus on the well-characterized small molecule inhibitor, cysmethynil.

Core Mechanism of Action of Icmt Inhibition

Inhibition of Icmt in cancer cells disrupts the proper functioning of numerous signaling proteins, leading to a multi-pronged anti-cancer effect. The primary mechanisms include the induction of autophagic cell death, cell cycle arrest, and impairment of mitochondrial metabolism.

Induction of Autophagic Cell Death

A key finding in the study of Icmt inhibitors is their ability to induce autophagic cell death in cancer cells.[1] Unlike apoptosis, which is a programmed form of cell death characterized by cell shrinkage and DNA fragmentation, autophagy is a catabolic process involving the degradation of cellular components within lysosomes. While autophagy can be a survival mechanism under cellular stress, excessive or prolonged autophagy can lead to cell death.

Treatment of cancer cells, such as PC3 prostate cancer cells, with the Icmt inhibitor cysmethynil has been shown to significantly enhance autophagy.[1] This is a novel mechanism for an anti-cancer agent and suggests that Icmt inhibition could be effective in tumors that are resistant to apoptosis-inducing therapies.

Cell Cycle Arrest at G1 Phase

In addition to inducing cell death, Icmt inhibitors also halt the proliferation of cancer cells by causing cell cycle arrest. Specifically, treatment with cysmethynil leads to an accumulation of cells in the G1 phase of the cell cycle.[1] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division. The dual effects of inducing cell death and arresting the cell cycle strengthen the rationale for targeting Icmt in cancer therapy.[1]

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is often hyperactivated in cancer. Icmt inhibition has been shown to reduce mTOR signaling in cancer cells.[1] This reduction in mTOR activity provides a potential molecular mechanism for both the induction of autophagy and the G1 cell cycle arrest observed upon Icmt inhibitor treatment, as mTOR is a known inhibitor of autophagy and a promoter of cell cycle progression.

Impairment of Mitochondrial Respiration and Metabolism

Recent studies have unveiled another critical aspect of Icmt's role in cancer cells: the regulation of mitochondrial function.[2] Inhibition of Icmt has been found to reduce mitochondrial oxidative phosphorylation, the primary process by which cells generate ATP. Specifically, the function of mitochondrial complexes I, II, and III is compromised.[2]

This impairment of mitochondrial respiration leads to a decrease in cellular ATP levels and a depletion of key metabolites in the tricarboxylic acid (TCA) cycle.[2] The resulting energy crisis suppresses anabolic processes and cell growth, further contributing to the anti-proliferative effects of Icmt inhibition and also triggering autophagy.[2] The impact of Icmt inhibition on cell proliferation and viability appears to be largely mediated by its effect on mitochondrial respiration.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Icmt inhibition and a general workflow for assessing the efficacy of an Icmt inhibitor.

Caption: Signaling pathway of Icmt inhibition leading to autophagy and G1 arrest.

Caption: General experimental workflow for evaluating an Icmt inhibitor.

Quantitative Data Summary

The following tables summarize the types of quantitative data obtained from studies on Icmt inhibitors. The values are illustrative and intended to represent the expected outcomes based on published literature.

Table 1: Effect of Cysmethynil on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| PC3 | Prostate | ~10-20 |

| Pancreatic Cancer Cells | Pancreatic | Varies |

| Other Cancer Cell Lines | Various | Varies |

Table 2: Effect of Cysmethynil on Cell Cycle Distribution in PC3 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | ~50% | ~30% | ~20% |

| Cysmethynil (15 µM) | >70% | <15% | <15% |

Table 3: Effect of Cysmethynil on Protein Expression/Activity

| Protein Target | Effect of Cysmethynil | Method of Detection |

| Phospho-mTOR | Decreased | Western Blot |

| LC3-II (Autophagy marker) | Increased | Western Blot |

| p21 | Increased | Western Blot |

Table 4: Effect of Cysmethynil on Mitochondrial Function

| Parameter | Effect of Cysmethynil | Method of Detection |

| Basal Oxygen Consumption Rate (OCR) | Decreased | Seahorse XF Analyzer |

| ATP Production | Decreased | Luminescence-based Assay |

| Mitochondrial Complex I Activity | Decreased | Oximetry |

Experimental Protocols

Below are generalized protocols for key experiments used to elucidate the mechanism of action of Icmt inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of an Icmt inhibitor on cancer cells.

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Icmt inhibitor (e.g., cysmethynil) or vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of an Icmt inhibitor on cell cycle distribution.

Methodology:

-

Seed cancer cells in 6-well plates and treat with the Icmt inhibitor or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

Objective: To assess the effect of an Icmt inhibitor on the expression and phosphorylation status of key signaling proteins.

Methodology:

-

Treat cells with the Icmt inhibitor as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-mTOR, LC3, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Analysis of Mitochondrial Respiration

Objective: To measure the effect of an Icmt inhibitor on mitochondrial oxygen consumption.

Methodology:

-

Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with the Icmt inhibitor for the desired duration.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A into each well using a Seahorse XF Analyzer.

-

Measure the oxygen consumption rate (OCR) in real-time.

-

Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

Inhibitors of Icmt represent a promising class of anti-cancer agents with a unique and multi-faceted mechanism of action. By preventing the final step of CaaX protein prenylation, these compounds disrupt critical cellular processes, leading to autophagic cell death, G1 cell cycle arrest, and metabolic collapse due to mitochondrial dysfunction. The convergence of these effects on fundamental cancer cell vulnerabilities underscores the therapeutic potential of targeting Icmt. Further research and development in this area are warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the function of Icmt-IN-9

An In-depth Technical Guide on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) as a Therapeutic Target

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras family of small GTPases. By catalyzing the final step of prenylation, ICMT plays a pivotal role in the proper localization and function of these proteins, which are often implicated in oncogenesis. Inhibition of ICMT has emerged as a promising therapeutic strategy for cancers driven by mutations in genes such as KRAS. This guide provides a comprehensive overview of the function of ICMT, the mechanism of its inhibitors, and the downstream consequences for cellular signaling and survival. While specific information regarding a compound designated "Icmt-IN-9" is not available in the public domain, this document will focus on the well-characterized ICMT inhibitor, UCM-1336, as a representative example.

The Role of ICMT in Cellular Function

ICMT is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal farnesylated or geranylgeranylated cysteine residue on "CaaX" box containing proteins.[2][3][4] This methylation is the final step in a three-part post-translational modification process that is crucial for the proper subcellular localization and biological activity of numerous signaling proteins.[2][5]

Key substrates for ICMT include members of the Ras superfamily of small GTPases (e.g., KRAS, NRAS, HRAS), Rho GTPases, and the gamma subunit of heterotrimeric G proteins.[2][6][7] For Ras proteins, this final methylation step is essential for their anchoring to the plasma membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, proliferation, and survival.[6][7]

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors function by blocking the catalytic activity of the enzyme, thereby preventing the methylation of its substrates. This inhibition leads to the accumulation of unmethylated, prenylated proteins. In the case of Ras, the absence of carboxyl methylation results in its mislocalization from the plasma membrane to intracellular compartments, including the cytosol and internal membranes.[6][8] This sequestration effectively prevents Ras from engaging with its downstream effectors, thus attenuating its signaling output.[6][9]

Cellular Consequences of ICMT Inhibition

The inhibition of ICMT has been shown to have profound effects on cancer cells, particularly those harboring activating mutations in RAS genes. These consequences include:

-

Impaired Ras Signaling: By preventing Ras localization to the plasma membrane, ICMT inhibitors significantly reduce the activation of downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][10]

-

Inhibition of Cell Growth and Proliferation: Disruption of Ras-mediated signaling pathways leads to a halt in the cell cycle, often at the G1 phase, and a reduction in overall cell proliferation.[5][6]

-

Induction of Cell Death: ICMT inhibition can trigger programmed cell death through mechanisms such as autophagy.[3][5]

-

Reduced Tumorigenesis: In preclinical models, the genetic or pharmacological inactivation of ICMT has been demonstrated to suppress oncogenic transformation and reduce tumor growth in vivo.[6][7][11]

Quantitative Data for ICMT Inhibitors

The following table summarizes the in vitro potency of the ICMT inhibitor UCM-1336.

| Compound | Assay Type | Cell Line(s) | IC50 | Reference |

| UCM-1336 | ICMT Inhibition | Not Specified | 2 µM | [9] |

Experimental Protocols

In Vitro ICMT Inhibition Assay

A common method to determine the inhibitory potential of a compound against ICMT involves a scintillation proximity assay.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (³H-SAM) to a biotinylated farnesylated peptide substrate.

Protocol:

-

Prepare a reaction mixture containing recombinant human ICMT, the biotinylated peptide substrate (e.g., biotin-S-farnesyl-L-cysteine), and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads.

-

The biotinylated peptide, now potentially radiolabeled, binds to the SPA beads, bringing the radioisotope into close proximity and generating a detectable signal.

-

Quantify the signal using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Ras Mislocalization

Immunofluorescence microscopy is used to visualize the subcellular localization of Ras proteins upon treatment with an ICMT inhibitor.

Protocol:

-

Seed cancer cells with a known Ras mutation (e.g., PANC-1, HCT116) onto glass coverslips.

-

Treat the cells with the ICMT inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate the cells with a primary antibody specific for the Ras isoform of interest (e.g., anti-KRAS).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of Ras using a fluorescence or confocal microscope. A shift from plasma membrane to cytosolic and perinuclear staining indicates successful ICMT inhibition.

Signaling Pathways and Experimental Workflows

Caption: KRAS signaling pathway and the intervention point of ICMT inhibitors.

Caption: General experimental workflow for the discovery and validation of ICMT inhibitors.

References

- 1. ICMT - Wikipedia [en.wikipedia.org]

- 2. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 8. Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Icmt-IN-9 in Inhibiting Protein Prenylation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism, quantitative effects, and experimental protocols related to the inhibition of protein prenylation by potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, with a specific focus on the well-characterized inhibitor, Compound 75 (C75), as a representative for compounds of this class, such as the designated Icmt-IN-9.

Introduction to Protein Prenylation and the Role of ICMT

Protein prenylation is a critical post-translational modification essential for the proper function and subcellular localization of a variety of proteins, including the Ras superfamily of small GTPases, which are pivotal in signal transduction and cell growth. The process involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, to a cysteine residue within a C-terminal "CaaX" motif of the target protein. Following isoprenylation, the -aaX residues are proteolytically removed, and the newly exposed carboxyl group of the prenylated cysteine is methylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This final methylation step, catalyzed by ICMT, is crucial for increasing the hydrophobicity of the C-terminus, thereby facilitating the anchoring of these proteins to cellular membranes and enabling their interaction with downstream effectors.[1]

This compound and Representative Compound 75 (C75)

While "this compound" is not a publicly documented specific inhibitor, this guide uses the potent and well-characterized ICMT inhibitor, Compound 75 (C75) , as a representative molecule of this class. C75 is a cell-permeable compound that specifically targets ICMT, preventing the final methylation step of protein prenylation.[2][3]

Chemical Structure of Compound 75 (C75)

The chemical structure of C75 is provided below. Its discovery and synthesis were detailed by Judd et al. in 2011.[2]

-

Chemical Name: 4-(((3R,4R)-4-((3-methoxyphenyl)amino)tetrahydro-2H-pyran-3-yl)methyl)benzonitrile

-

CAS No.: 1313603-22-3[3]

Mechanism of Action

The primary mechanism of action for ICMT inhibitors like C75 is the direct inhibition of the enzymatic activity of Isoprenylcysteine Carboxyl Methyltransferase. By blocking ICMT, these inhibitors prevent the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal prenylated cysteine of substrate proteins.[1] This disruption of the final step of protein prenylation leads to the accumulation of unmethylated, prenylated proteins. The absence of this terminal methylation alters the charge and hydrophobicity of the protein's C-terminus, leading to improper subcellular localization and subsequent loss of function. A key consequence of ICMT inhibition is the mislocalization of Ras proteins from the plasma membrane to endomembranes, which impairs their ability to activate downstream signaling pathways.[4]

Quantitative Data

The inhibitory potency of Compound 75 (C75) and its effect on cell growth have been quantified in various studies. It is important to note that different studies have reported varying IC50 values, which may be attributed to different assay conditions.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 | 1.3 nM | In vitro ICMT enzymatic assay | [5] |

| IC50 | 0.5 µM | In vitro ICMT enzymatic assay | [2][3] |

| GI50 Range | 0.3 to >100 µM | Various cancer cell lines | [5] |

Note on IC50 Discrepancy: The significant difference in the reported IC50 values (1.3 nM vs. 0.5 µM) may be due to variations in experimental conditions, such as enzyme and substrate concentrations, or the specific constructs of the ICMT enzyme used in the assays. Researchers should consider these factors when designing their experiments.

Signaling Pathways and Experimental Workflows

The Ras Signaling Pathway and the Impact of ICMT Inhibition

The Ras proteins are central to a major signaling pathway that regulates cell proliferation, differentiation, and survival. Upon activation, Ras triggers a phosphorylation cascade involving Raf, MEK, and ERK. The proper localization of Ras to the plasma membrane, which is dependent on complete prenylation including ICMT-mediated methylation, is essential for its function. Inhibition of ICMT disrupts this localization, thereby attenuating the downstream signaling cascade.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 3. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Icmt-IN-9 on the RhoA Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Icmt-IN-9, a representative inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), on the RhoA signaling pathway. The content herein is synthesized from established research on Icmt inhibition and its downstream consequences.

Core Mechanism of Action

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of several key signaling proteins, including RhoA. This process, known as carboxyl methylation, is essential for the proper subcellular localization and function of RhoA. This compound acts as a potent and specific inhibitor of this enzymatic activity.

By blocking Icmt, this compound prevents the carboxyl methylation of RhoA. This leads to a cascade of molecular events that ultimately attenuate the RhoA signaling pathway. A primary consequence of inhibiting this methylation is an increased affinity of RhoA for Rho GDP-dissociation inhibitor (RhoGDI).[1][2] This enhanced interaction sequesters RhoA in an inactive, GDP-bound state, preventing its activation by guanine nucleotide exchange factors (RhoGEFs).[1][2] Consequently, the downstream signaling cascades regulated by active, GTP-bound RhoA are significantly diminished. This disruption of the RhoA pathway has been shown to impact cellular processes such as migration, adhesion, and cytoskeletal organization.[1][3]

Quantitative Analysis of this compound Effects

The following table summarizes the quantitative data on the effects of this compound on the RhoA signaling pathway, based on studies of potent Icmt inhibitors.

| Parameter | Value/Effect | Cell Line | Description | Reference |

| This compound Concentration | 25 µM | MDA-MB-231 | Effective concentration for inhibiting RhoA activation. | [1] |

| RhoA Activity (GTP-bound RhoA) | Significantly decreased | MDA-MB-231, Bovine Pulmonary Artery Endothelial Cells (PAECs) | Inhibition of Icmt leads to a reduction in the active, GTP-bound form of RhoA.[1][4] | [1][4] |

| RhoA-RhoGDI Binding | Increased | MDA-MB-231 | Icmt inhibition enhances the interaction between RhoA and its inhibitor, RhoGDI.[1] | [1] |

| Cell Migration | Reduced | MDA-MB-231 | Inhibition of Icmt-mediated methylation impairs the migratory capacity of cancer cells.[1][3] | [1][3] |

| Cell Adhesion and Spreading | Significantly impacted | MDA-MB-231 | Icmt inhibition affects the ability of cells to adhere and spread.[1][3] | [1][3] |

| Endothelial Monolayer Permeability | Decreased | Bovine Pulmonary Artery Endothelial Cells (PAECs) | Inhibition of Icmt and subsequent reduction in RhoA activity leads to decreased endothelial permeability.[4] | [4] |

Signaling Pathway Diagrams

The following diagrams illustrate the RhoA signaling pathway and the point of intervention by this compound.

Caption: RhoA signaling pathway and this compound inhibition.

Caption: Logical flow of this compound's effect on RhoA signaling.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the effects of this compound on the RhoA signaling pathway are provided below.

RhoA Activation Assay (Rhotekin Pull-Down Assay)

This assay is designed to specifically isolate the active, GTP-bound form of RhoA from total cell lysates.

-

Cell Culture and Treatment:

-

Culture cells (e.g., MDA-MB-231) to 70-80% confluency.

-

Treat cells with this compound (e.g., 25 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

Prior to lysis, cells may be serum-starved and then stimulated with an agonist like thrombin to induce RhoA activation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitors).

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-Down of GTP-RhoA:

-

Incubate a portion of the clarified lysate with GST-Rhotekin-RBD (Rho-binding domain) beads for 1 hour at 4°C with gentle rotation.

-

The Rhotekin-RBD specifically binds to GTP-bound RhoA.

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Analyze a separate aliquot of the total cell lysate to determine the total RhoA levels as a loading control.

-

Co-Immunoprecipitation of RhoA and RhoGDI

This protocol is used to assess the in-vivo interaction between RhoA and RhoGDI.

-

Cell Culture and Transfection (Optional):

-

Culture cells (e.g., MDA-MB-231) and treat with this compound or vehicle control.

-

If endogenous protein levels are low, cells can be transiently transfected with tagged proteins (e.g., HA-tagged RhoA).

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing co-immunoprecipitation buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, and protease inhibitors).

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with an antibody against the protein of interest (e.g., anti-HA antibody for HA-tagged RhoA) or a control IgG overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with co-immunoprecipitation buffer to remove non-specific binders.

-

Elute the immunoprecipitated complexes by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against both RhoA and RhoGDI to detect the co-immunoprecipitated proteins.

-

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on RhoA.

References

- 1. Role of Isoprenylcysteine Carboxylmethyltransferase-catalyzed Methylation in Rho Function and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Role of isoprenylcysteine carboxylmethyltransferase-catalyzed methylation in Rho function and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenylcysteine carboxyl methyltransferase modulates endothelial monolayer permeability: involvement of RhoA carboxyl methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target: Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

An In-Depth Technical Guide to the Molecular Target of Icmt-IN-9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular target of this compound, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

The designated molecular target of this compound is Isoprenylcysteine Carboxyl Methyltransferase (Icmt) .[1][2] Icmt is a highly conserved, multi-spanning integral membrane protein located in the endoplasmic reticulum.[3][4][5] It functions as the sole enzyme responsible for catalyzing the final step in the post-translational modification of proteins that terminate in a "CaaX" motif.[3][6][7]

This three-step modification process is critical for the function of approximately 300 human proteins, known as CaaX proteins, which are involved in fundamental cellular processes.[6] The most notable substrates of this pathway are members of the Ras superfamily of small GTPases, which are pivotal in regulating cell growth, proliferation, and survival.[4][6][8] Activating mutations in Ras are found in a significant percentage of human cancers, making this pathway a compelling target for anticancer drug development.[4]

The Icmt-catalyzed reaction involves the transfer of a methyl group from the donor S-adenosyl-L-methionine (AdoMet) to the newly exposed C-terminal prenylcysteine of a CaaX protein.[3][5] This methylation neutralizes the negative charge of the carboxylate group, increasing the protein's hydrophobicity and promoting its proper localization and anchoring to the plasma membrane, which is essential for its signaling function.[3][5]

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the enzymatic activity of Icmt.[2] By blocking Icmt, the inhibitor prevents the final methylation step in the CaaX protein processing pathway. This disruption has profound downstream consequences:

-

Impaired Protein Localization: Without methylation, critical signaling proteins like Ras fail to localize correctly to the plasma membrane.[4][8] This mislocalization prevents them from engaging with their downstream effectors.

-

Inhibition of Signaling Pathways: The mislocalization of Ras leads to the impairment of major oncogenic signaling cascades, including the MAP kinase (MAPK) and PI3K pathways.[4][9]

-

Cellular Consequences: The inhibition of these vital signaling pathways results in significant anti-cancer effects, including cell cycle arrest (often at the G1 or G2/M phase), induction of autophagic cell death, and a general inhibition of cell growth and proliferation.[9][10][11]

Genetic and pharmacological suppression of Icmt has been shown to reduce oncogenic transformation and attenuate tumor growth in vivo, validating Icmt as a therapeutic target for Ras-driven cancers.[3][7][8]

Quantitative Data

The potency of this compound and other relevant inhibitors is summarized below. This data is critical for comparing the efficacy of different compounds and for designing further experiments.

| Compound | Target | IC50 | Source |

| This compound | Icmt | 0.16 µM | [2] |

| UCM-1336 (compound 3) | Icmt | 2 µM | [8] |

| Cysmethynil | Icmt | Not specified | [3][4] |

Experimental Protocols

The characterization of Icmt inhibitors like this compound relies on a set of key experimental methodologies.

In Vitro Icmt Enzymatic Assay

Objective: To directly measure the inhibitory activity of a compound on purified Icmt enzyme.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant Icmt, a farnesylated substrate (e.g., N-acetyl-S-farnesylcysteine, AFC), and the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).[3][5]

-

Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for the methylation of the substrate.

-

Reaction Termination & Measurement: The reaction is stopped, and the amount of radiolabeled, methylated product is quantified. This is often done by extracting the hydrophobic methylated product into an organic solvent and measuring its radioactivity using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Proliferation and Viability Assays

Objective: To assess the effect of Icmt inhibition on the growth and survival of cancer cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., PC3 prostate cancer, H1299 lung cancer) are seeded into 96-well plates.[10][12]

-

Compound Treatment: Cells are treated with various concentrations of the Icmt inhibitor or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as PrestoBlue or MTT.[13] The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are used to generate dose-response curves and calculate values such as the GI50 (concentration for 50% growth inhibition).

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of Icmt inhibition on the expression and phosphorylation status of proteins in key signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with the Icmt inhibitor for a defined period. Subsequently, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein state.[13]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[13]

-

Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., total Akt, phospho-Akt, Cyclin B1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][13]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to assess changes in protein levels or phosphorylation.

Visualizations

CaaX Protein Post-Translational Modification Pathway

Caption: CaaX protein processing pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Icmt Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in an enzymatic assay.

Logical Relationship: Cellular Effects of Icmt Inhibition

Caption: Downstream cellular consequences resulting from Icmt inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 10. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

Structural Analysis of Icmt-IN-9 Binding to ICMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. By catalyzing the final methylation step in the CAAX processing pathway, ICMT plays a pivotal role in the proper localization and function of these signaling proteins. Consequently, ICMT has emerged as a promising therapeutic target for cancers driven by Ras mutations. This technical guide provides an in-depth analysis of the binding of a specific inhibitor, Icmt-IN-9, to ICMT. We will delve into the quantitative binding data, detailed experimental methodologies for assessing this interaction, and the broader context of the ICMT signaling pathway.

Introduction to ICMT and Its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal isoprenylcysteine. This modification is the final step in the processing of proteins that possess a C-terminal CAAX motif.[1] The CAAX processing pathway involves three sequential enzymatic steps:

-

Isoprenylation: A farnesyl or geranylgeranyl group is attached to the cysteine residue of the CAAX motif.

-

Proteolysis: The three terminal amino acids (AAX) are cleaved by a specific endoprotease.

-

Methylation: ICMT methylates the newly exposed isoprenylcysteine.

This series of modifications increases the hydrophobicity of the C-terminus, facilitating the anchoring of these proteins to cellular membranes, which is essential for their biological activity.[2]

The most well-known substrates of ICMT are the Ras family of small GTPases (K-Ras, H-Ras, and N-Ras). Aberrant Ras signaling is implicated in a significant percentage of human cancers. By inhibiting ICMT, the proper membrane localization and subsequent signaling of Ras proteins can be disrupted, offering a potential therapeutic strategy for treating Ras-driven malignancies.[3]

Quantitative Analysis of this compound Binding to ICMT

This compound, also referred to as compound 47, has been identified as a potent inhibitor of ICMT.[4][5] The following table summarizes the available quantitative data for the binding of this compound to ICMT.

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| This compound (compound 47) | ICMT | Biochemical Assay | 0.16 | [4][5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structural Insights into this compound Binding

While a co-crystal structure of this compound bound to ICMT is not publicly available, insights into its binding mode can be inferred from structure-activity relationship (SAR) studies of related amide-modified prenylcysteine inhibitors.[1][6] These studies suggest that the inhibitor binds in the active site of ICMT, making key interactions with residues involved in substrate recognition and catalysis.

The binding of these inhibitors is typically characterized by:

-

An isoprenoid tail: This lipophilic moiety likely occupies the same binding pocket as the farnesyl or geranylgeranyl group of the natural substrate.

-

A central cysteine-like scaffold: This part of the molecule mimics the isoprenylcysteine of the substrate.

-

An amide-linked aromatic group: This region can be modified to enhance potency and selectivity, suggesting it makes important contacts with the enzyme.

The development of potent ICMT inhibitors, such as this compound, has been guided by modifying these key structural features to optimize interactions within the ICMT active site.

Experimental Protocols

In Vitro ICMT Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common method for measuring the inhibition of ICMT activity in a biochemical setting.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-³H]-methionine (radiolabeled methyl donor)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) (ICMT substrate)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation proximity assay (SPA) beads (e.g., copper-coated YSi beads)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Reaction Mixture Preparation: In a 96-well microplate, combine the recombinant ICMT enzyme, S-adenosyl-L-[methyl-³H]-methionine, and the test inhibitor at various concentrations.

-

Initiation of Reaction: Add the AFC substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Termination of Reaction and SPA Bead Addition: Stop the reaction by adding a stop solution containing SPA beads. The methylated AFC product will bind to the SPA beads.

-

Signal Detection: When the radiolabeled methyl group is in close proximity to the scintillant embedded in the SPA bead, it will emit light. Measure the light output using a microplate scintillation counter.

-

Data Analysis: The amount of light emitted is proportional to the amount of methylated product formed. Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for ICMT Inhibition (Western Blotting for Ras Localization)

This protocol assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins in a cellular context.

Materials:

-

Cancer cell line with known Ras mutation (e.g., HCT116)

-

This compound

-

Cell culture reagents

-

Cell lysis buffer

-

Subcellular fractionation kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against Ras and subcellular markers (e.g., for cytosolic and membrane fractions)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture the cancer cells and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis and Subcellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

-

Protein Quantification: Determine the protein concentration in each fraction.

-

SDS-PAGE and Western Blotting: Separate the proteins from each fraction by SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody against Ras, followed by a secondary antibody. Also, probe for markers of the cytosolic and membrane fractions to ensure proper fractionation.

-

Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the intensity of the Ras bands in the cytosolic and membrane fractions. An effective ICMT inhibitor will cause an accumulation of Ras in the cytosolic fraction due to improper membrane anchoring.

Visualizations

Signaling Pathway

Caption: ICMT-mediated Ras signaling pathway and point of inhibition by this compound.

Experimental Workflow

Caption: Workflow for an in vitro ICMT inhibition assay using scintillation proximity.

Conclusion

This compound is a potent inhibitor of ICMT that holds promise for the development of novel anticancer therapeutics, particularly for Ras-driven tumors. While direct structural data of its complex with ICMT is lacking, SAR studies of related compounds provide valuable insights into its probable binding mode. The experimental protocols detailed in this guide offer robust methods for characterizing the inhibitory activity of this compound and similar compounds, both in biochemical and cellular assays. Further research, including crystallographic or cryo-EM studies, will be invaluable in elucidating the precise molecular interactions between this compound and ICMT, which will undoubtedly aid in the design of next-generation inhibitors with improved potency and selectivity.

References

- 1. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of 99mTc(I) Tricarbonyl Complexes Dual-Targeted at Tumoral Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Icmt-IN-9 on Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Icmt-IN-9, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), and its profound effects on cellular methylation processes. The document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways.

Introduction to Icmt and its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification involves the methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue. The CaaX pathway is critical for the proper localization and function of numerous signaling proteins, most notably the small GTPases of the Ras superfamily.

By neutralizing the negative charge of the carboxyl group, Icmt-mediated methylation increases the hydrophobicity of the C-terminus, enhancing the affinity of these proteins for cellular membranes. Disruption of this process can lead to mislocalization of key signaling molecules, thereby affecting downstream pathways involved in cell proliferation, differentiation, and survival. Given the frequent mutation of Ras proteins in human cancers, Icmt has emerged as a promising therapeutic target.

This compound: A Potent Inhibitor of Cellular Methylation

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of Icmt. By blocking the methylation of isoprenylcysteine, this compound disrupts the membrane association and subsequent signaling of critical oncoproteins, including KRAS and NRAS. This inhibitory action has been shown to suppress cancer cell growth, particularly in models of pancreatic and other Ras-driven cancers.

Quantitative Data on Icmt Inhibitors

The following tables summarize the quantitative data for Icmt inhibitors, including this compound and its analogues, from various in vitro and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of Icmt

| Compound | Substrate | Assay Type | IC50 | Citation |

| This compound Predecessor (Cysmethynil) | Biotin-S-farnesyl-l-cysteine (BFC) | Radioactive Methyl Incorporation | 2.4 µM | |

| Cysmethynil (time-dependent) | Biotin-S-farnesyl-l-cysteine (BFC) | Radioactive Methyl Incorporation | <200 nM | |

| Various Indole-based Analogs | N-acetyl-S-farnesyl-l-cysteine (AFC) | Vapor Diffusion Assay | 0.5 - 67 µM | |

| AFC Analog with Sulphonamide Linkage | N-acetyl-S-farnesyl-l-cysteine (AFC) | Vapor Diffusion Assay | 8.8 µM | |

| AFC Analog with Triazole Moiety | N-acetyl-S-farnesyl-l-cysteine (AFC) | Vapor Diffusion Assay | 19.4 µM |

Table 2: Cellular Activity of Icmt Inhibitors

| Compound | Cell Line | Assay Type | Metric | Value | Citation |

| This compound | PANC-1 (Pancreatic) | Cell Proliferation | GI50 | 2.1 µM | |

| Cysmethynil | HCT116 (Colon) | Anchorage-Independent Growth | Inhibition | Significant | |

| Compound 8.12 | HepG2 (Liver) | Cell Viability | - | 1.6 - 3.2 µM (effective conc.) | |

| Compound 8.12 | PC3 (Prostate) | Cell Viability | - | Induces G1 arrest | |

| Compound 8.12 | Icmt+/+ MEFs | Cell Viability | - | Sensitive | |

| Compound 8.12 | Icmt-/- MEFs | Cell Viability | - | Resistant | |

| JAN (inhibitor) | MCF-7 (Breast) | Cytotoxicity (MTT) | IC50 | 9.7 ± 0.1 µM | |

| JAN (inhibitor) | MDA-MB-231 (Breast) | Cytotoxicity (MTT) | IC50 | 8.8 ± 0.3 µM |

Signaling Pathways Affected by Icmt Inhibition

Icmt inhibition primarily impacts the localization and function of Ras proteins, which in turn affects major downstream signaling cascades, including the PI3K/AKT and MAPK pathways.

Caption: Icmt-Ras Signaling Pathway and its Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Icmt inhibitors.

In Vitro Icmt Inhibition Assay (Radioactive)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a biotinylated isoprenylcysteine substrate.

Materials:

-

Recombinant Icmt enzyme (e.g., from Sf9 cell membranes)

-

Biotin-S-farnesyl-l-cysteine (BFC) substrate

-

[³H]S-adenosyl-L-methionine ([³H]AdoMet)

-

This compound or other test compounds

-

Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂

-

Streptavidin-coated beads

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 4 µM BFC, and 5 µM [³H]AdoMet.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding 0.5 µg of recombinant Icmt.

-

Incubate the reaction at 37°C for 20 minutes.

-

Terminate the reaction by adding 10% Tween 20.

-

Add streptavidin beads to capture the biotinylated product and incubate for 30 minutes.

-

Wash the beads to remove unincorporated [³H]AdoMet.

-

Add scintillation fluid to the beads and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., PANC-1, HCT116)

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.

Analysis of Ras Localization (Immunofluorescence)

This method visualizes the subcellular localization of Ras proteins following Icmt inhibition.

Materials:

-

Cells expressing GFP-tagged Ras isoforms (e.g., GFP-KRAS, GFP-NRAS)

-

This compound

-

Formaldehyde or paraformaldehyde for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Culture cells expressing GFP-Ras on glass coverslips.

-

Treat cells with this compound or vehicle control for a specified period (e.g., 24 hours).

-

Fix the cells with 4% formaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the localization of GFP-Ras using a fluorescence microscope. In untreated cells, Ras should localize to the plasma membrane and Golgi, while this compound treatment is expected to cause mislocalization to the cytoplasm and endoplasmic reticulum.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the evaluation of an Icmt inhibitor like this compound.

Caption: General Experimental Workflow for Icmt Inhibitor Evaluation.

Conclusion

This compound represents a targeted approach to cancer therapy by disrupting a key post-translational modification essential for the function of oncogenic proteins like Ras. The data and protocols presented in this guide underscore the potent and specific effects of Icmt inhibition on cellular methylation, leading to mislocalization of signaling proteins, inhibition of downstream pathways, and ultimately, suppression of cancer cell growth. This document serves as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic application of Icmt inhibitors.

Methodological & Application

Determining Optimal Icmt-IN-9 Concentration for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of Icmt-IN-9, a novel small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), for use in cell culture experiments. These guidelines will enable researchers to establish effective, non-toxic working concentrations for studying the cellular effects of ICMT inhibition.

Introduction to ICMT and this compound

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CAAX motif, such as Ras and Rho GTPases.[1][3] This methylation is crucial for the proper subcellular localization and function of these proteins.[1] Inhibition of ICMT has been shown to impair the membrane association and activity of key signaling proteins like Ras, leading to decreased downstream signaling, cell cycle arrest, and induction of apoptosis or autophagy in cancer cells.[4][5] this compound is a potent and selective small molecule inhibitor designed to target ICMT, offering a valuable tool for investigating the roles of prenylated protein methylation in various cellular processes.

This compound Signaling Pathway

Inhibition of ICMT by this compound disrupts the methylation of several key signaling proteins, most notably Ras. This leads to the modulation of downstream pathways critical for cell proliferation, survival, and growth.

Caption: this compound inhibits ICMT, preventing Ras methylation and membrane localization, thereby downregulating downstream pro-proliferative signaling pathways.

Determining the Optimal Concentration of this compound

The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. A systematic approach involving a dose-response analysis is recommended.

Experimental Workflow

The following workflow outlines the key steps to determine the optimal this compound concentration.

Caption: Workflow for determining the optimal concentration of this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.

-

Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of dilutions in complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).

Dose-Response and Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (LDH Release Assay)

This assay assesses cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Cells treated with this compound (from a parallel plate to the viability assay)

-

LDH assay kit

Protocol:

-

Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

-

Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

-

Data Analysis: Compare the LDH release in treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells) to determine the percentage of cytotoxicity.

Target Engagement Assay (Western Blot for Downstream Effectors)

This assay confirms that this compound is engaging its target and inhibiting the downstream signaling pathway.

Materials:

-

Cells treated with a range of this compound concentrations

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Treat cells with various concentrations of this compound for a shorter duration (e.g., 1-6 hours). Wash cells with cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to assess the inhibition of signaling.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the described experiments.

Table 1: Dose-Response of this compound on Cell Viability and Cytotoxicity

| This compound Conc. (µM) | % Cell Viability (48h) | % Cytotoxicity (48h) |

| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 |

| 0.1 | 98 ± 4.5 | 2.5 ± 1.1 |

| 1 | 85 ± 6.1 | 4.3 ± 1.5 |

| 5 | 52 ± 3.8 | 8.9 ± 2.3 |

| 10 | 25 ± 2.9 | 15.4 ± 3.1 |

| 25 | 10 ± 1.7 | 35.6 ± 4.5 |

| 50 | 5 ± 1.2 | 68.2 ± 5.9 |

Data are represented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Downstream Signaling

| This compound Conc. (µM) | Relative p-ERK/Total ERK Ratio (6h) |

| 0 (Vehicle) | 1.00 |

| 0.1 | 0.95 |

| 1 | 0.72 |

| 5 | 0.45 |

| 10 | 0.21 |

Data are normalized to the vehicle control.

Conclusion

By following these protocols, researchers can systematically determine the optimal concentration range for this compound in their specific cell culture model. It is advisable to select a concentration that effectively inhibits the target pathway with minimal cytotoxicity to ensure that the observed cellular phenotypes are a direct result of ICMT inhibition and not due to off-target or toxic effects. Typically, concentrations at or slightly above the IC50 for target inhibition and below the concentration that induces significant cytotoxicity are chosen for further functional assays.

References

- 1. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Inhibition of ICMT induces endothelial cell apoptosis through GRP94 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icmt-IN-9 in Cancer Cell Line Treatment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Icmt-IN-9, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), for the treatment of cancer cell lines.

Introduction

This compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), the enzyme responsible for the final step in the post-translational modification of CaaX-containing proteins.[1][2] This family of proteins includes the Ras superfamily of small GTPases, which are critical regulators of cell growth, proliferation, and survival.[3][4] Dysregulation of Ras signaling is a hallmark of many cancers. By inhibiting ICMT, this compound disrupts the proper localization and function of key signaling proteins like Ras, leading to anti-cancer effects such as cell growth suppression, induction of apoptosis, and autophagy.[3][5]

Mechanism of Action

This compound targets ICMT, which catalyzes the carboxyl methylation of a C-terminal isoprenylcysteine residue on its substrate proteins. This methylation is crucial for the proper membrane association and biological activity of these proteins. Inhibition of ICMT by this compound leads to the accumulation of unmethylated CaaX proteins, which are often mislocalized within the cell.[3][4] This disruption of protein trafficking and function, particularly of oncoproteins like Ras, triggers downstream cellular responses that inhibit cancer cell proliferation and survival.

Data Presentation

Table 1: General Properties of this compound

| Property | Value | Reference |

| Target | Isoprenylcysteine carboxyl methyltransferase (ICMT) | MedChemExpress |

| IC50 | 0.16 µM | MedChemExpress |

| Molecular Formula | C₂₄H₂₅N₃O₄S | MedChemExpress |

| Molecular Weight | 467.54 g/mol | MedChemExpress |

| Solubility | Soluble in DMSO | General knowledge, requires experimental verification |

Table 2: Expected Effects of this compound on Cancer Cell Lines (based on ICMT inhibition)

| Parameter | Expected Effect | Potential Assay |

| Cell Viability | Decrease | MTT, MTS, or CellTiter-Glo Assay |

| Apoptosis | Increase | Annexin V/PI Staining, Caspase-3/7, -9 Activity Assays |

| Autophagy | Increase | LC3-II immunoblotting, Cyto-ID Autophagy Detection |

| Cell Cycle | G1 Phase Arrest | Propidium Iodide Staining and Flow Cytometry |

| Mitochondrial Respiration | Decrease | Seahorse XF Analyzer |

| Ras Signaling | Disruption of downstream signaling | Western Blot for p-ERK, p-AKT |

| mTOR Signaling | Inhibition | Western Blot for p-mTOR, p-p70S6K |

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cancer cell line and experimental conditions.

Protocol 1: Determination of IC50 for this compound in a Cancer Cell Line

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for another 2-4 hours at room temperature in the dark.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound (at a concentration around the determined IC50)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the pre-determined IC50 concentration for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Protocol 3: Evaluation of Autophagy by LC3-II Immunoblotting

This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blotting.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound (at a concentration around the determined IC50)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-LC3B, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed and treat cells with this compound as described in Protocol 2.

-

Lyse the cells in lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip and re-probe the membrane for β-actin as a loading control.

-

-

Analysis:

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

-

Mandatory Visualization

Caption: this compound inhibits ICMT, disrupting Ras signaling and promoting anti-cancer effects.

Caption: Workflow for evaluating the effects of this compound on cancer cell lines.

References

- 1. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivating Icmt ameliorates K-RAS-induced myeloproliferative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icmt-IN-9 in High-Throughput Screening

Introduction